Sodium tetraborate pentahydrate

Übersicht

Beschreibung

Sodium tetraborate pentahydrate, also known as Etibor 48 or borax pentahydrate, is the most common form of sodium borate used in various industries . It is a white, odorless crystalline granular or powder product that is mildly alkaline both alone and in solution .

Synthesis Analysis

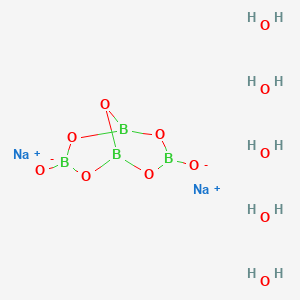

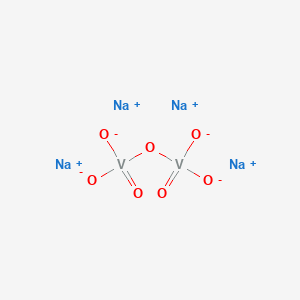

High-purity sodium tetraborate pentahydrate is produced by reacting the mineral colemanite with sodium carbonate in an aqueous environment to produce an aqueous solution of sodium tetraborate and sodium hydroxide . The aqueous solution is then treated with boric acid to neutralize the sodium hydroxide and form a further quantity of sodium tetraborate . Sodium tetraborate pentahydrate is then separated by crystallization from the aqueous solution .Molecular Structure Analysis

The molecular formula of sodium tetraborate pentahydrate is H10B4NaO17 . It has an average mass of 348.309 Da and a monoisotopic mass of 349.024841 Da .Chemical Reactions Analysis

Sodium tetraborate pentahydrate is non-combustible and dissolves somewhat exothermically in water to give basic solutions . It has generally low chemical reactivity . When heated in a closed tube, it starts to melt in its own water of crystallization at 128°C and becomes fluid at 140°C .Physical And Chemical Properties Analysis

Sodium tetraborate pentahydrate is a white, odorless crystalline granular or powder product . It has a density of 1.82 g/cm³ . It is soluble in water (38 g / L H2O at 20°C) .Wissenschaftliche Forschungsanwendungen

- Application : Sodium Tetraborate Pentahydrate is used in the production of flame retardants . These substances inhibit or resist the spread of fire.

- Application : Sodium Tetraborate Pentahydrate is used in the production of glass, ceramics, and pottery .

- Application : Sodium Tetraborate Pentahydrate has insecticidal properties and is used to control pests such as ants, termites, cockroaches, silverfish, and waterbugs .

Flame Retardants

Teeth Bleaching Products

Glass, Ceramics, and Pottery

Enamel Glazes

Insecticides

Analytical Chemistry

- Application : Sodium Tetraborate Pentahydrate is used in the manufacture of sodium perborate, a bleaching agent in laundry powders . It also acts as a water softener and pH buffer in the wash solution, and assists in soil removal .

- Application : Sodium Tetraborate Pentahydrate is incorporated in many cleaning products as a pH buffering agent, to aid in the emulsification of oils, and as a gentle abrasive .

- Application : Sodium Tetraborate Pentahydrate is used in cosmetics such as lotions, skin creams, moisturizers, sunscreen, and acne care products .

Detergents and Bleach

Cleaning Products

Cosmetics

Fungicide and Herbicide

Water Softening Agent

Food Additive

Heat-Resistant Glass

Fertilizers

Photography

Paint

Laboratory Reagent

Desiccant

Safety And Hazards

Sodium tetraborate pentahydrate can cause nausea, vomiting, and diarrhea if ingested by itself, and large amounts can lead to shock and kidney failure . It can also irritate the skin and eyes, and it can hurt the nose, throat, and lungs if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this chemical .

Zukünftige Richtungen

Sodium tetraborate pentahydrate is used in various industries and continues to be a subject of research. For example, it is used in antifreeze solutions as a corrosion inhibitor, in adhesives, and in the manufacture of borates such as zinc borate . It is also an important commercial form of borax as the pentahydrate form is more economical than the decahydrate form because of its lower transport, handling, and storage costs .

Eigenschaften

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na.5H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCACTKJFSTWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H10Na2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borax pentahydrate | |

CAS RN |

11130-12-4, 12179-04-3 | |

| Record name | Boric acid, sodium salt, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, sodium salt, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG2N20S03U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)